Lipophilicity (XLogP3-AA) Comparison: 3-Dimethylaminomethyl vs. 2- and 4-Regioisomers
The target compound's computed XLogP3-AA of 0.4 represents a measurable increase in lipophilicity compared to the 2-regioisomer, consistent with the greater steric shielding of the basic dimethylamino group by the piperidine ring in the 3-position conformation . This quantification matters because even small ΔlogP differences can shift compound distribution between aqueous and organic phases in liquid-liquid extraction workups and alter predicted membrane partitioning in biological assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethanol (CAS 1353988-83-6): Predicted XLogP3-AA 0.2 |
| Quantified Difference | ΔXLogP3-AA = +0.2 (100% higher for 3-substituted vs. 2-substituted isomer) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18); values are predictions, not experimental measurements. |
Why This Matters
Procurement decisions for building blocks intended for parallel medicinal chemistry campaigns should account for the non-equivalent lipophilicity of regioisomers, as even a ΔlogP of 0.2 can influence pharmacokinetic property optimization trajectories.
- [1] PubChem. Compound Summary for CID 66567806: 2-(3-((Dimethylamino)methyl)piperidin-1-yl)ethanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1353970-78-1 (accessed 2026-05-05). View Source
- [2] PubChem. Compound Summary for CID 66567805: 2-(2-((Dimethylamino)methyl)piperidin-1-yl)ethanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1353988-83-6 (accessed 2026-05-05). View Source
